デニファンスタット
概要
説明
Denifanstat, also known as TVB-2640, is a potent and selective inhibitor of fatty acid synthase (FASN). Fatty acid synthase is an enzyme responsible for the synthesis of palmitate, a key fatty acid involved in lipid biosynthesis. Denifanstat has been investigated for its potential therapeutic applications in various diseases, including nonalcoholic steatohepatitis (NASH) and certain types of cancer .
科学的研究の応用
Denifanstat has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study fatty acid synthesis and its inhibition.
Biology: Investigated for its effects on cellular lipid metabolism and signaling pathways.
Medicine: Explored as a potential therapeutic agent for diseases like NASH and cancer. .
Industry: Potential applications in the development of new drugs targeting fatty acid synthesis
作用機序
デニファンスタットは、パルミテートの合成に不可欠な酵素である脂肪酸シンターゼを阻害することによって、その効果を発揮します。脂肪酸シンターゼをブロックすることにより、デニファンスタットはパルミテートや他の脂肪酸の産生を減らし、細胞内の脂質蓄積を減少させます。このメカニズムは、過剰な脂質蓄積が疾患の進行に寄与するNASHなどの状態に特に関連しています。 デニファンスタットは、免疫細胞と星状細胞の活性化を阻止することによって、炎症と線維化も軽減します .
類似化合物:
オルリスタット: 主に体重減量に使用される別の脂肪酸シンターゼ阻害剤。
C75: 脂肪酸シンターゼを阻害し、その潜在的な抗癌作用について研究されている合成化合物。
セルレニン: 脂肪酸シンターゼを阻害し、脂質代謝を研究するために研究で使用されてきた天然物。
デニファンスタットの独自性: デニファンスタットは、脂肪酸シンターゼに対する高い効力と選択性のためにユニークです。 他の阻害剤とは異なり、デニファンスタットはNASHや癌の臨床試験で有意な有効性を示しており、治療開発のための有望な候補となっています .
Safety and Hazards
将来の方向性
準備方法
合成経路および反応条件: デニファンスタットは、複数段階の化学プロセスによって合成されます。合成には、ベンゾニトリルコアの形成、それに続く最終構造を達成するためのさまざまな官能基の導入が含まれます。主な手順には以下が含まれます。
- ベンゾニトリルコアの形成。
- ピペリジン環の導入。
- シクロブチル基の付加。
- トリアゾール部分の組み込み。
工業生産方法: デニファンスタットの工業生産には、高収率と純度を確保するために最適化された反応条件を使用して、大規模な化学合成が含まれます。プロセスには以下が含まれます。
- 高純度の出発物質を使用します。
- 温度、圧力、溶媒の選択などの反応条件の最適化。
- 最終生成物を得るための結晶化やクロマトグラフィーなどの精製技術の実施 .
化学反応の分析
反応の種類: デニファンスタットは、以下を含むさまざまな化学反応を起こします。
酸化: デニファンスタットは、特定の条件下で酸化されて、酸化された誘導体になります。
還元: 還元反応は、デニファンスタットに存在する官能基を変更するために使用できます。
置換: 置換反応は、分子に異なる置換基を導入して、その化学的性質を変えることができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
置換: ハロゲンや求核剤などの試薬が置換反応で使用されます。
主な生成物: これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化は酸化された誘導体をもたらす可能性がありますが、置換は新しい官能基を導入することができます .
4. 科学研究の用途
デニファンスタットは、以下を含む幅広い科学研究の用途があります。
類似化合物との比較
Orlistat: Another fatty acid synthase inhibitor used primarily for weight loss.
C75: A synthetic compound that inhibits fatty acid synthase and has been studied for its potential anti-cancer properties.
Cerulenin: A natural product that inhibits fatty acid synthase and has been used in research to study lipid metabolism.
Uniqueness of Denifanstat: Denifanstat is unique due to its high potency and selectivity for fatty acid synthase. Unlike other inhibitors, Denifanstat has shown significant efficacy in clinical trials for NASH and cancer, making it a promising candidate for therapeutic development .
特性
IUPAC Name |
4-[1-[4-cyclobutyl-2-methyl-5-(5-methyl-1H-1,2,4-triazol-3-yl)benzoyl]piperidin-4-yl]benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N5O/c1-17-14-24(22-4-3-5-22)25(26-29-18(2)30-31-26)15-23(17)27(33)32-12-10-21(11-13-32)20-8-6-19(16-28)7-9-20/h6-9,14-15,21-22H,3-5,10-13H2,1-2H3,(H,29,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBGOSBDSLYHMRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)N2CCC(CC2)C3=CC=C(C=C3)C#N)C4=NNC(=N4)C)C5CCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1399177-37-7 | |
Record name | Denifanstat [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1399177377 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DENIFANSTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GF95B2LZA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: TVB-2640 is an orally available, reversible, potent, and selective inhibitor of Fatty Acid Synthase (FASN). [, , , ] It binds to the ketoacyl reductase (KR) domain of FASN, preventing the synthesis of palmitate, a key building block for long-chain fatty acids. [, ] This inhibition disrupts multiple cellular processes essential for tumor cell proliferation and survival, including:
- Plasma membrane remodeling: Alters lipid raft formation and disrupts receptor tyrosine kinase (RTK) clustering. [, ]
- Signal transduction pathway inhibition: Reduces phosphorylation of AKT (S473), inhibits Wnt/β-catenin signaling, and downregulates c-Myc expression. [, , ]
- Gene expression reprogramming: Modulates gene expression related to fatty acid metabolism, cell survival, and cell growth. [, ]
- Induction of apoptosis: Triggers apoptosis in tumor cells via multiple mechanisms, including endoplasmic reticulum stress. [, , ]
- Enhanced MHC-I expression: Reduces palmitoylation and lysosomal degradation of MHC-I, potentially enhancing immune recognition of tumor cells. []
A: While specific spectroscopic data is not provided in the research papers, a detailed atomic model of the core modifying region of human FASN in complex with Denifanstat has been developed. [] This model provides valuable insights into the binding mode and interactions of TVB-2640 with its target.
ANone: The research papers primarily focus on the biological effects and clinical development of TVB-2640. Therefore, information about material compatibility and stability under various non-biological conditions is not available.
A: TVB-2640 itself does not possess catalytic properties. It functions as an enzyme inhibitor, specifically targeting FASN to block its catalytic activity in fatty acid synthesis. [, ]
A: Yes, computational chemistry has played a role. The development of a detailed atomic model for the FASN-Denifanstat complex involved computational modeling techniques. [] This model aids in understanding the binding mode and interactions of TVB-2640 with FASN at a molecular level.
ANone: The research papers primarily focus on the scientific and clinical aspects of TVB-2640. Consequently, information regarding specific SHE regulations and compliance is not covered.
ANone: TVB-2640 exhibits:
- Pharmacokinetics:
- Pharmacodynamics:
- Increased serum malonyl carnitine and decreased tripalmitin levels after treatment, confirming FASN inhibition. [, , ]
- Decreased pAKT (S473) in tumor biopsies after one treatment cycle. [, ]
- Modulation of lipid metabolism pathways in both tumor biopsies and whole blood, consistent with preclinical findings. []
- Inhibition of de novo lipogenesis in sebum collected from the forehead. []
ANone: TVB-2640 has demonstrated efficacy in preclinical and clinical settings:
- In vitro:
- In vivo:
- Clinical Trials:
- Phase I trials established the maximum tolerated dose (MTD) as 100 mg/m2 once daily. [, , ]
- Showed promising early signs of activity in solid tumors, including partial responses and prolonged stable disease. [, , , , ]
- Demonstrated activity in KRAS-mutant non-small cell lung cancer (NSCLC) patients, a historically difficult-to-treat population. [, ]
- Showed promising results in combination with bevacizumab in recurrent glioblastoma, achieving a statistically significant improvement in progression-free survival compared to historical controls. [, , , ]
- Currently being investigated in Phase II trials for various cancers, including NASH and mCRPC. [, , ]
ANone: While specific resistance mechanisms to TVB-2640 are not fully elucidated, research suggests potential links:
- Adaptive changes in tumor microenvironment: Changes in the tumor microenvironment, such as increased hypoxia, could contribute to resistance. []
ANone: TVB-2640 has generally been well-tolerated in clinical trials, with most adverse events being mild to moderate:
- Common Adverse Events:
- Grade 3 Adverse Events:
- Other:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。